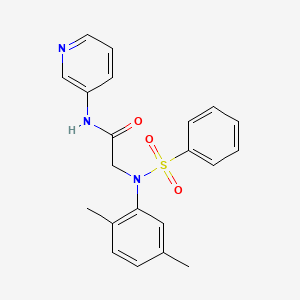![molecular formula C18H18N2O3 B3933613 (4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933613.png)
(4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
描述
(4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, commonly known as MPPP, is a synthetic compound that belongs to the family of phenylacetones. It is a designer drug that has been used recreationally due to its euphoric effects. However, MPPP has also been studied for its scientific research applications, particularly in the field of neuroscience.
作用机制
MPPP acts as a dopamine releaser by inhibiting the reuptake of dopamine into presynaptic neurons. This causes an increase in dopamine levels in the synapse, leading to increased activation of postsynaptic dopamine receptors. The exact mechanism of action of MPPP is not fully understood, but it is thought to involve the interaction of MPPP with the dopamine transporter and other proteins involved in dopamine signaling.
Biochemical and Physiological Effects:
MPPP has been shown to increase dopamine levels in the brain, leading to increased locomotor activity and other behavioral effects. It has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin. Additionally, MPPP has been shown to have neurotoxic effects, causing damage to dopaminergic neurons in the brain.
实验室实验的优点和局限性
MPPP is a useful tool for studying the dopaminergic system in the brain. It allows researchers to manipulate dopamine levels in a controlled manner, which can be useful for studying the effects of dopamine on behavior and physiology. However, MPPP has limitations as a research tool. It is a potent neurotoxin, which can make it difficult to interpret the results of experiments. Additionally, the use of MPPP in animal studies may raise ethical concerns.
未来方向
There are several potential future directions for research on MPPP. One area of interest is the development of new compounds that have similar effects on dopamine levels but are less toxic. Another area of interest is the use of MPPP in human studies to better understand the effects of dopamine on behavior and physiology. Finally, MPPP could be used in combination with other drugs to study the interaction between different neurotransmitter systems in the brain.
科学研究应用
MPPP has been studied for its potential use as a research tool in neuroscience. Specifically, it has been used to study the dopaminergic system in the brain. MPPP acts as a dopamine releaser, causing an increase in dopamine levels in the brain. This increase in dopamine levels can be measured using various techniques, such as microdialysis or voltammetry. By studying the effects of MPPP on dopamine levels, researchers can gain insight into the mechanisms underlying drug addiction and other dopamine-related disorders.
属性
IUPAC Name |
(4-methylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-4-6-14(7-5-13)18(21)15-8-9-16(17(12-15)20(22)23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJMWLTXWHFRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933540.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B3933551.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3933557.png)
![8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B3933560.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3933566.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide oxalate](/img/structure/B3933574.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3933576.png)
![2-fluoro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3933582.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3933595.png)
![N,N''-1,2-propanediylbis[N'-phenyl(thiourea)]](/img/structure/B3933602.png)
![3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933608.png)
